NOR-6beta-oxycodol is a synthetic compound derived from oxycodone, classified as an opioid analgesic. It is primarily used for its pain-relieving properties and is part of a broader category of medications that act on the central nervous system to alleviate moderate to severe pain. The compound is notable for its structural modifications that enhance its pharmacological profile compared to its parent compound, oxycodone.
NOR-6beta-oxycodol is synthesized from oxycodone, which is itself derived from the opium poppy. The classification of NOR-6beta-oxycodol falls under the category of small molecules and specifically as an opioid analgesic. Its DrugBank ID is DB00318, indicating its recognition in pharmaceutical databases as a significant therapeutic agent .
The synthesis of NOR-6beta-oxycodol typically involves several chemical transformations starting from oxycodone or its derivatives. One common method includes the N-demethylation process, where oxycodone undergoes a series of reactions facilitated by reagents such as lithium aluminum hydride or other reducing agents.
This synthetic route allows for the production of NOR-6beta-oxycodol with high yield and purity, essential for clinical applications .
The molecular formula of NOR-6beta-oxycodol is with a molecular weight of approximately 303.35 g/mol. Its structure features:
The three-dimensional structure can be represented using molecular modeling software, which allows visualization of its interactions at the atomic level .
NOR-6beta-oxycodol can participate in various chemical reactions typical of opioid compounds:
These reactions are essential for developing new formulations and improving the therapeutic efficacy of NOR-6beta-oxycodol .
NOR-6beta-oxycodol exerts its analgesic effects primarily through agonism at the mu-opioid receptors, which are widely distributed throughout the central nervous system. The mechanism involves:
The pharmacodynamic profile indicates that NOR-6beta-oxycodol may have a more favorable side effect profile compared to traditional opioids due to its selective receptor activity .
NOR-6beta-oxycodol exhibits several notable physical and chemical properties:
These properties are critical for pharmaceutical formulations and influence how the drug is administered .
NOR-6beta-oxycodol has several applications in medical science:
The ongoing research into NOR-6beta-oxycodol underscores its potential as a valuable addition to pain management strategies within clinical settings .
NOR-6β-oxycodol (CAS: 764620-36-2) is a reduced metabolite of the semisynthetic opioid oxycodone. Its molecular formula is C₁₇H₂₁NO₄, with a molar mass of 303.35 g/mol [1]. The IUPAC name for this compound is (5R,6R,9R,13S,14R)-4,5α-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ol, reflecting its tetracyclic morphinan backbone and specific stereochemical centers [1] [2]. The structural modifications distinguishing it from parent oxycodone include:
Table 1: Key Identifiers of NOR-6β-Oxycodol
Property | Value |
---|---|
CAS Registry Number | 764620-36-2 |
Molecular Formula | C₁₇H₂₁NO₄ |
Molar Mass | 303.35 g/mol |
IUPAC Name | (5R,6R,9R,13S,14R)-4,5α-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ol |
The "6β" designation specifies the stereochemistry of the 6-hydroxyl group, which is equatorial in the chair conformation of the piperidine ring. This distinguishes it from the isomeric 6α-oxycodol, where the hydroxyl occupies an axial position [2]. The critical stereochemical features include:
NOR-6β-oxycodol is a polar compound due to its free hydroxyl groups and secondary amine. Key physicochemical properties include:
Table 2: Physicochemical Properties of NOR-6β-Oxycodol
Property | Characteristic |
---|---|
Solubility | Highly soluble in water and polar solvents |
Stability in Solution | ≥28 days at RT (protected from light/microbes) |
Detection Limit (LC-MS/MS) | 0.015 μg/mL in urine |
Key MS Transitions | m/z 318.2 → 199.1 (quantifier) |
NOR-6β-oxycodol is a bis-demethylated and reduced derivative of oxycodone. Critical structural comparisons include:
Table 3: Structural and Metabolic Differentiation from Related Compounds
Compound | Core Structure | Metabolic Role | Key Mass Transition (m/z) |
---|---|---|---|
Oxycodone (OC) | 6-keto, N-methylated | Parent drug | 316 → 298 |
Noroxycodone (NOC) | 6-keto, N-demethylated | CYP3A4-mediated N-demethylation | 302 → 284 |
NOR-6β-oxycodol | 6β-hydroxy, N-demethylated | Ketoreduction + N-demethylation | 318 → 199 |
Structural deviations and implications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7